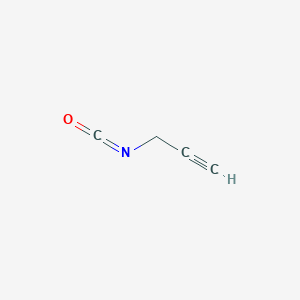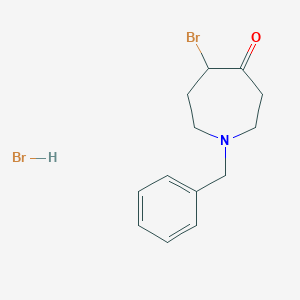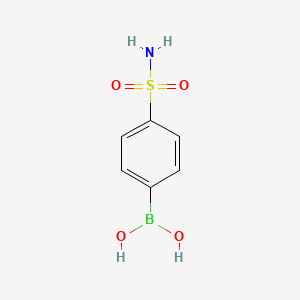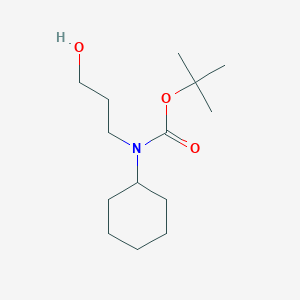
3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C15H17ClN2O2S and a molecular weight of 324.83 g/mol . This compound is characterized by the presence of an amino group, a benzyl group, a chloro group, and an ethyl group attached to a benzenesulfonamide core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The amino group is introduced through a nucleophilic substitution reaction, while the benzyl and ethyl groups are added via alkylation reactions. The chloro group is usually introduced through a halogenation reaction. The specific reaction conditions, such as temperature, solvent, and catalysts, vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction parameters. This ensures consistent quality and high yield. The process may involve continuous flow reactors, which allow for better control over reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include nitro derivatives, hydrocarbons, and various substituted benzenesulfonamides. These products have diverse applications in chemical synthesis and pharmaceutical development .
Wissenschaftliche Forschungsanwendungen
3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the benzyl and ethyl groups provide hydrophobic interactions. The chloro group can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-N-benzyl-4-chlorobenzenesulfonamide
- 3-Amino-N-ethyl-4-chlorobenzenesulfonamide
- 3-Amino-N-benzylbenzenesulfonamide
Uniqueness
3-Amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide is unique due to the presence of both benzyl and ethyl groups, which provide distinct steric and electronic properties. This makes it more versatile in chemical synthesis and enhances its potential as a pharmaceutical agent compared to similar compounds .
Eigenschaften
IUPAC Name |
3-amino-N-benzyl-4-chloro-N-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-2-18(11-12-6-4-3-5-7-12)21(19,20)13-8-9-14(16)15(17)10-13/h3-10H,2,11,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIXLXWHXHOBLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)











